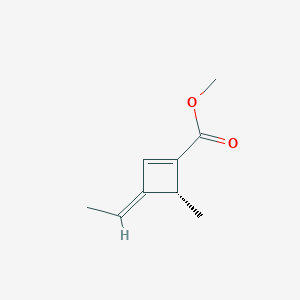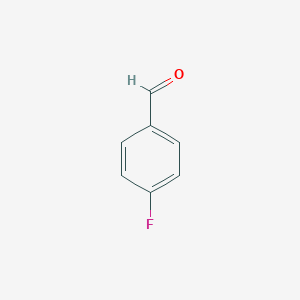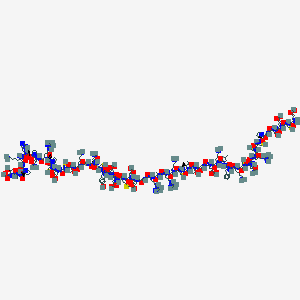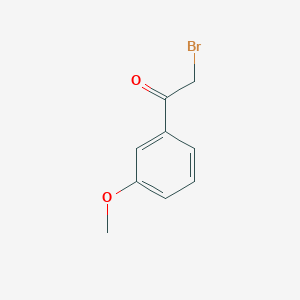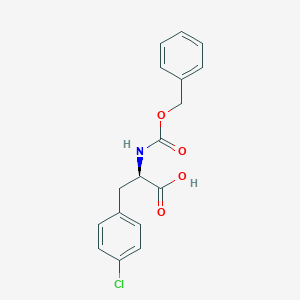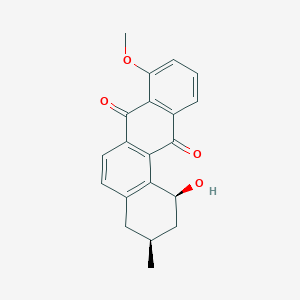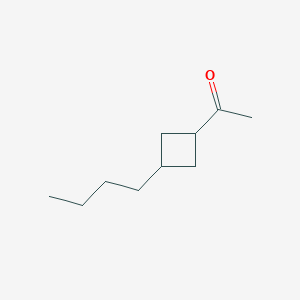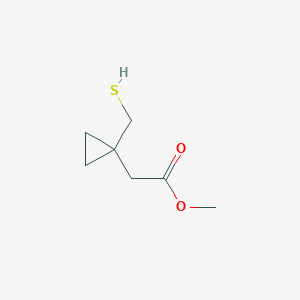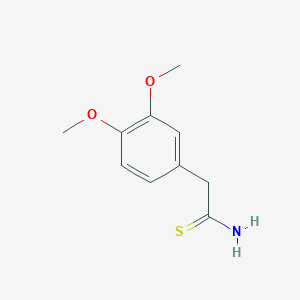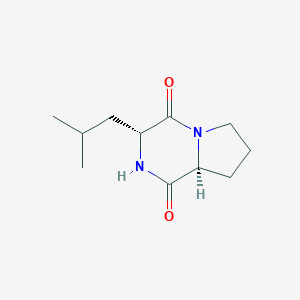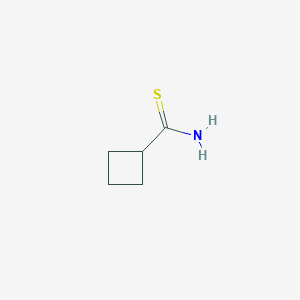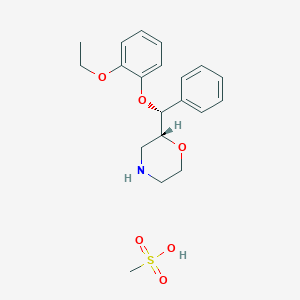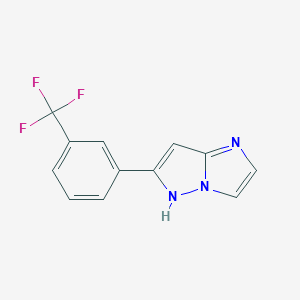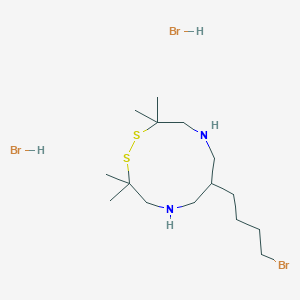
Cifaop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cifaop is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of Cifaop is not fully understood, but it is believed to act through multiple pathways. In neuroscience, Cifaop has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. In cancer biology, Cifaop has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival. In immunology, Cifaop has been shown to modulate the activity of various immune cells, including T cells and macrophages.
Efectos Bioquímicos Y Fisiológicos
Cifaop has been shown to have various biochemical and physiological effects. In neuroscience, Cifaop has been shown to improve cognitive function and protect against neuronal damage. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In immunology, Cifaop has been shown to modulate immune responses and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cifaop has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Cifaop. In neuroscience, further studies are needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases. In cancer biology, further studies are needed to optimize its anticancer activity and to explore its potential as a combination therapy with other anticancer agents. In immunology, further studies are needed to understand its immunomodulatory effects and to explore its potential as a treatment for autoimmune diseases.
Conclusion
In conclusion, Cifaop is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its activity for various applications.
Métodos De Síntesis
Cifaop is synthetically produced through a multi-step process. The starting material is 2,3-dihydroxybenzoic acid, which undergoes esterification with 2-aminoethanol to form a benzyl ester. This intermediate compound is then subjected to a series of reactions, including oxidation and reduction, to yield the final product, Cifaop.
Aplicaciones Científicas De Investigación
Cifaop has shown potential in various research fields, including neuroscience, cancer biology, and immunology. In neuroscience, Cifaop has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells. In immunology, Cifaop has been shown to modulate immune responses and has potential as an immunomodulatory agent.
Propiedades
Número CAS |
142223-44-7 |
|---|---|
Nombre del producto |
Cifaop |
Fórmula molecular |
C23H30FN3O3 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
5-[(E)-[1-cyclohexyl-3-(4-fluorophenyl)-2-imidazol-1-ylpropylidene]amino]oxypentanoic acid |
InChI |
InChI=1S/C23H30FN3O3/c24-20-11-9-18(10-12-20)16-21(27-14-13-25-17-27)23(19-6-2-1-3-7-19)26-30-15-5-4-8-22(28)29/h9-14,17,19,21H,1-8,15-16H2,(H,28,29)/b26-23+ |
Clave InChI |
JMHKAHMSSOZNET-WNAAXNPUSA-N |
SMILES isomérico |
C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
SMILES |
C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
SMILES canónico |
C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
Sinónimos |
5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-(4-fluorophenyl)propylidene)amino)oxy)pentanoic acid CIFAOP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



